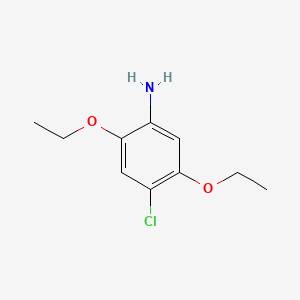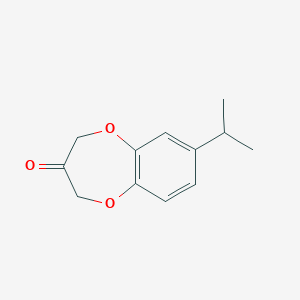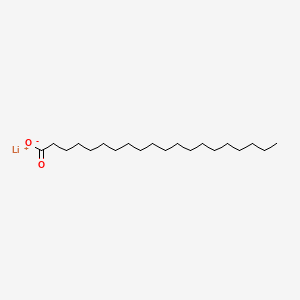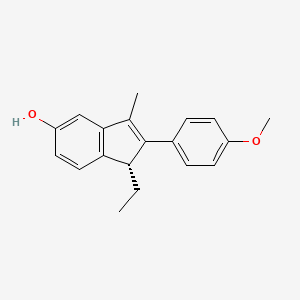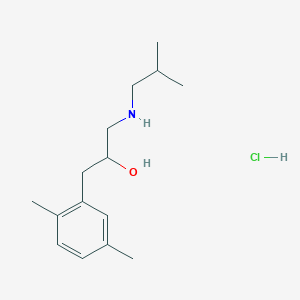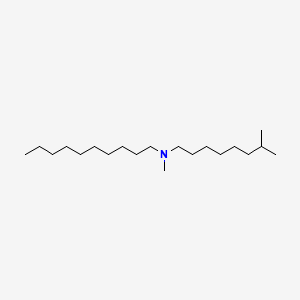
1-Decanamine, N-isononyl-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanamine, N-isononyl-N-methyl- is an organic compound with the molecular formula C20H43N. It is a type of amine, specifically a tertiary amine, characterized by the presence of a decyl group, an isononyl group, and a methyl group attached to the nitrogen atom. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanamine, N-isononyl-N-methyl- typically involves the alkylation of decylamine with isononyl and methyl groups. One common method is the reaction of decylamine with isononyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1-Decanamine, N-isononyl-N-methyl- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Decanamine, N-isononyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Aplicaciones Científicas De Investigación
1-Decanamine, N-isononyl-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which 1-Decanamine, N-isononyl-N-methyl- exerts its effects involves its interaction with various molecular targets. As a tertiary amine, it can form hydrogen bonds and ionic interactions with biological molecules. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-Decanamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of an isononyl group.
1-Decanamine: Lacks the additional alkyl groups, making it a primary amine.
Decanamine, N-(1-benzylethyl)-: Contains a benzylethyl group instead of an isononyl group.
Uniqueness
1-Decanamine, N-isononyl-N-methyl- is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
138698-35-8 |
|---|---|
Fórmula molecular |
C20H43N |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
N-methyl-N-(7-methyloctyl)decan-1-amine |
InChI |
InChI=1S/C20H43N/c1-5-6-7-8-9-10-12-15-18-21(4)19-16-13-11-14-17-20(2)3/h20H,5-19H2,1-4H3 |
Clave InChI |
XUYLEIYANIGSMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(C)CCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


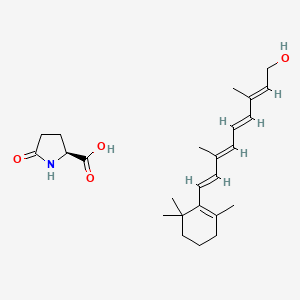
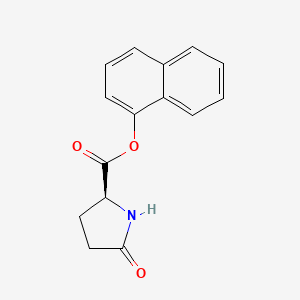
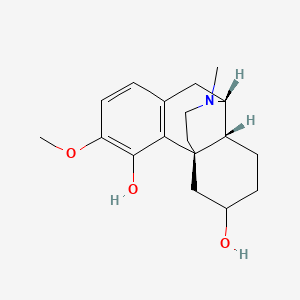

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)

